Rebaudioside I

Overview

Description

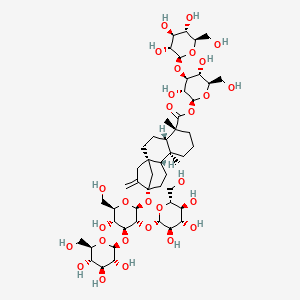

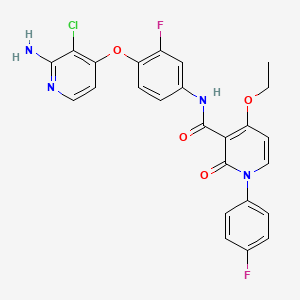

Rebaudioside I is a steviol glycoside, a natural sweetener derived from the leaves of the Stevia rebaudiana plant. It is known for its high sweetness intensity and is part of a family of compounds that includes other steviol glycosides such as stevioside and rebaudioside A. This compound is particularly valued for its sweetening properties without the caloric content of traditional sugars, making it a popular choice in the food and beverage industry .

Mechanism of Action

Result of Action

It is known that steviol glycosides, including rebaudioside i, have been used as food and medicine in japan and south america for many years . They exhibit a superior sweetener proficiency to that of sucrose and are noncaloric, noncariogenic, and nonfermentative . Moreover, these active compounds isolated from Stevia rebaudiana possess interesting medicinal activities, including antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal activity .

Biochemical Analysis

Biochemical Properties

Rebaudioside I plays a crucial role in biochemical reactions, particularly in the context of its sweetening properties. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with glucosyltransferase enzymes, which facilitate the bioconversion of rebaudioside A to this compound by adding a sugar unit with a 1→3 linkage . This interaction is essential for the structural characterization and functionality of this compound. Additionally, this compound’s interaction with taste receptors, particularly bitter taste receptors, influences its sensory properties .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to stimulate the release of glucagon-like peptide 1 (GLP-1) from enteroendocrine cells via bitter taste signaling pathways . This stimulation occurs in a concentration-dependent manner and involves the activation of specific bitter taste receptors. This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific taste receptors, including bitter taste receptors such as Tas2r108, Tas2r123, and Tas2r134 in mice . These interactions trigger signal transduction pathways that lead to the release of GLP-1. Additionally, this compound undergoes bioconversion through the action of glucosyltransferase enzymes, which add a sugar unit to its structure . This modification enhances its sweetening properties and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but its stability can be influenced by factors such as temperature and pH . Over time, this compound may undergo degradation, which can affect its sweetening properties and overall efficacy. Long-term studies in vitro and in vivo have indicated that this compound maintains its functionality and does not exhibit significant degradation under controlled conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound has been shown to stimulate GLP-1 release and improve glucose homeostasis . At higher dosages, there may be threshold effects, and excessive consumption could potentially lead to adverse effects. Toxicity studies have indicated that this compound is generally safe, but high doses should be approached with caution to avoid any potential toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its bioconversion and sweetening properties. It interacts with glucosyltransferase enzymes, which facilitate the addition of sugar units to its structure . This interaction is crucial for the synthesis and functionality of this compound. Additionally, this compound’s involvement in metabolic pathways influences metabolic flux and metabolite levels, contributing to its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions ensure that this compound reaches its target sites and exerts its effects. The distribution of this compound within tissues can also influence its localization and accumulation, affecting its overall efficacy and functionality.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. Studies have shown that this compound can be localized in various cellular compartments, including the cytosol and specific organelles . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific sites within the cell. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Rebaudioside I can be synthesized through the bioconversion of rebaudioside A using a glucosyltransferase enzyme. This enzymatic reaction adds one sugar unit with a 1→3 linkage to rebaudioside A, resulting in the formation of this compound . The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the successful conversion.

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of steviol glycosides from Stevia rebaudiana leaves. The process includes steps such as extraction, filtration, and crystallization to isolate high-purity this compound. Advanced chromatographic techniques, such as hydrophilic interaction liquid chromatography, are employed to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Rebaudioside I undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the catalytic hydrogenation of this compound, which involves the reduction of the compound using palladium on carbon (Pd/C) as a catalyst .

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Catalytic hydrogenation using Pd/C or other hydrogenation catalysts.

Substitution: Involves the use of nucleophiles or electrophiles to replace specific functional groups within the molecule.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, catalytic hydrogenation of this compound can result in the formation of reduced derivatives with altered sweetness profiles .

Scientific Research Applications

Rebaudioside I has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

Biology: Investigated for its potential effects on metabolic pathways and its role as a non-caloric sweetener.

Medicine: Explored for its potential benefits in managing diabetes and obesity due to its non-caloric nature.

Industry: Widely used in the food and beverage industry as a natural sweetener, providing an alternative to artificial sweeteners and traditional sugars

Comparison with Similar Compounds

Rebaudioside I is part of a family of steviol glycosides, which includes:

- Stevioside

- Rebaudioside A

- Rebaudioside B

- Rebaudioside C

- Rebaudioside D

- Rebaudioside E

- Rebaudioside F

- Dulcoside A

- Rubusoside

Compared to these compounds, this compound is unique due to its specific glycosylation pattern, which contributes to its distinct sweetness profile and stability. For instance, rebaudioside A is known for its high sweetness intensity but can have a bitter aftertaste, whereas this compound offers a more balanced sweetness with less bitterness .

Properties

IUPAC Name |

[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H80O28/c1-18-11-49-9-5-24-47(2,7-4-8-48(24,3)46(68)77-44-37(67)38(29(59)22(15-54)72-44)74-41-34(64)31(61)26(56)19(12-51)69-41)25(49)6-10-50(18,17-49)78-45-40(76-43-36(66)33(63)28(58)21(14-53)71-43)39(30(60)23(16-55)73-45)75-42-35(65)32(62)27(57)20(13-52)70-42/h19-45,51-67H,1,4-17H2,2-3H3/t19-,20-,21-,22-,23-,24+,25+,26-,27-,28-,29-,30-,31+,32+,33+,34-,35-,36-,37-,38+,39+,40-,41+,42+,43+,44+,45+,47-,48-,49-,50+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVKOVOOJNJHBR-PBQKZBBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H80O28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347268 | |

| Record name | Rebaudioside I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1129.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220616-34-1 | |

| Record name | Rebaudioside I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220616341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rebaudioside I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REBAUDIOSIDE I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U83C5T5N8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B3026966.png)

![3-(5-((1R,2S)-2-(2,2-Difluoropropanamido)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propoxy)-1H-indazol-1-yl)-N-((S)-tetrahydrofuran-3-yl)benzamide](/img/structure/B3026967.png)

![2-Ethyl-5,7-dimethyl-3-[[4-[3-(4-propan-2-ylpiperazin-1-yl)prop-1-enyl]phenyl]methyl]imidazo[4,5-b]pyridine](/img/structure/B3026972.png)